

# "N-benzyl-5-bromopyridin-2-amine" chemical properties and structure

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## Compound of Interest

Compound Name: *N*-benzyl-5-bromopyridin-2-amine

Cat. No.: B188518

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## In-Depth Technical Guide: N-benzyl-5-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-benzyl-5-bromopyridin-2-amine** is a halogenated pyridinamine derivative with a molecular structure that presents significant interest for medicinal chemistry and drug discovery. The presence of a pyridine ring, a secondary amine, a benzyl group, and a bromine atom provides multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of **N-benzyl-5-bromopyridin-2-amine**, compiled from available chemical data. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide infers its properties and synthesis based on established chemical principles and data from closely related analogues.

### Chemical Structure and Properties

**N-benzyl-5-bromopyridin-2-amine** possesses a core structure consisting of a pyridine ring substituted with a benzylamino group at the 2-position and a bromine atom at the 5-position.

Chemical Structure:

Table 1: Chemical and Physical Properties of **N-benzyl-5-bromopyridin-2-amine**

Property	Value	Source
CAS Number	280116-83-8	[1]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> BrN <sub>2</sub>	[1]
Molecular Weight	263.13 g/mol	[1]
Exact Mass	262.01056 g/mol	[1]
Appearance	Solid (predicted)	Inferred
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents like methanol, chloroform, and ethyl acetate. Slightly soluble in water. (Predicted for the parent amine)	[2]
LogP (calculated)	3.53	[1]
Polar Surface Area (PSA)	24.92 Å <sup>2</sup>	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **N-benzyl-5-bromopyridin-2-amine** is not readily available in the surveyed literature, its structure suggests two primary and highly feasible synthetic routes: Buchwald-Hartwig amination and reductive amination. Both methods are standard procedures in organic synthesis for the formation of C-N bonds.

### Experimental Protocol 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The reaction would involve the coupling of 2-amino-5-bromopyridine with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

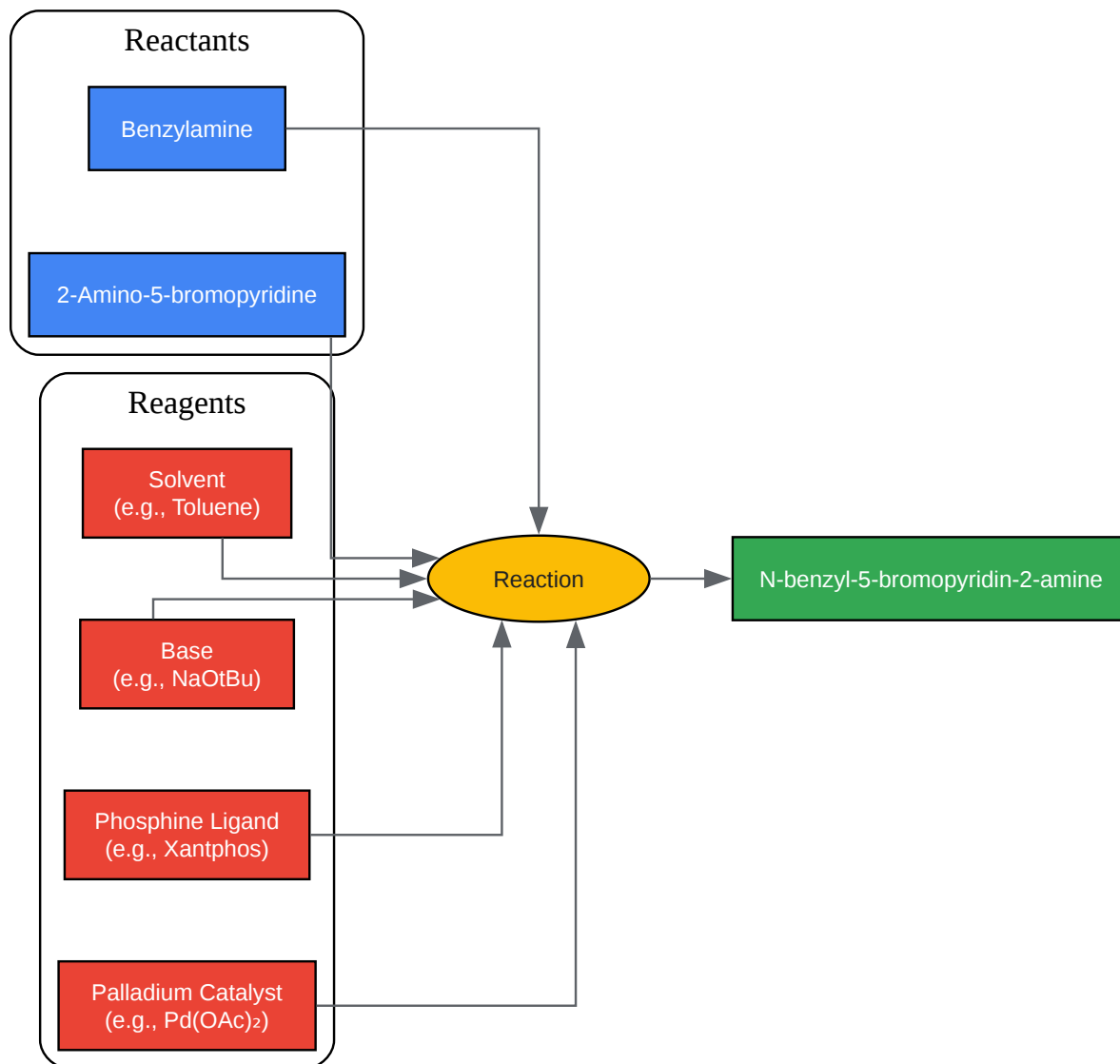
#### Materials and Reagents:

- 2-Amino-5-bromopyridine
- Benzylamine
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- A suitable phosphine ligand (e.g., Xantphos, BINAP)
- A strong base (e.g., sodium tert-butoxide, cesium carbonate)
- Anhydrous toluene or dioxane

#### Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromopyridine (1.0 eq), the palladium catalyst (e.g., 2 mol%  $\text{Pd}(\text{OAc})_2$ ), and the phosphine ligand (e.g., 4 mol% Xantphos).
- Add the base (e.g., 1.4 eq of sodium tert-butoxide).
- Add the anhydrous solvent (e.g., toluene).
- Finally, add benzylamine (1.2 eq) via syringe.
- Seal the Schlenk tube and heat the reaction mixture with stirring (e.g., at 80-110 °C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.



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Caption: Buchwald-Hartwig Amination Workflow.

## Experimental Protocol 2: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (benzaldehyde) with an amine (2-amino-5-bromopyridine) to form an imine intermediate, which is then reduced in situ

to the target amine.

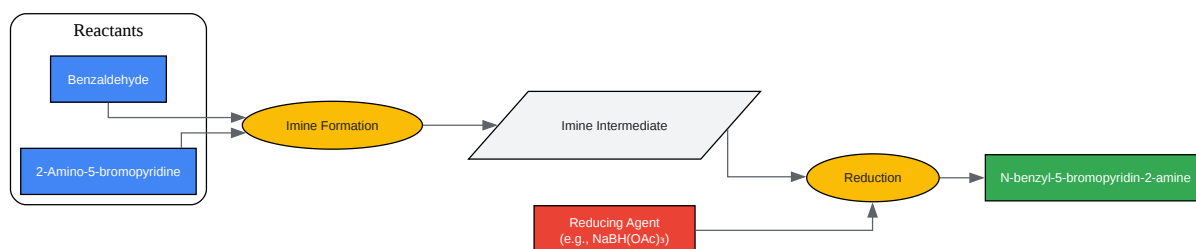
#### Materials and Reagents:

- 2-Amino-5-bromopyridine
- Benzaldehyde
- A reducing agent (e.g., sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ), sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ))
- A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)
- Acetic acid (optional, as a catalyst)

#### Procedure:

- Dissolve 2-amino-5-bromopyridine (1.0 eq) and benzaldehyde (1.1 eq) in the chosen solvent in a round-bottom flask.
- If required, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).
- Add the reducing agent (e.g., 1.5 eq of sodium triacetoxyborohydride) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify the residue by column chromatography on silica gel.



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Caption: Reductive Amination Workflow.

## Structural Characterization (Predicted)

Detailed experimental spectral data for **N-benzyl-5-bromopyridin-2-amine** is not available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **N-benzyl-5-bromopyridin-2-amine**

Technique	Predicted Features
$^1\text{H}$ NMR	- Aromatic protons of the pyridine ring (3H, likely in the range of $\delta$ 6.5-8.5 ppm).- Aromatic protons of the benzyl group (5H, likely in the range of $\delta$ 7.2-7.4 ppm).- A singlet or triplet for the methylene protons (-CH <sub>2</sub> -) adjacent to the nitrogen (2H, likely in the range of $\delta$ 4.3-4.7 ppm).- A broad singlet for the amine proton (-NH-) (1H, chemical shift can vary).
$^{13}\text{C}$ NMR	- Aromatic carbons of the pyridine ring (5C, likely in the range of $\delta$ 100-160 ppm).- Aromatic carbons of the benzyl group (6C, likely in the range of $\delta$ 127-140 ppm).- A methylene carbon (-CH <sub>2</sub> -) (1C, likely in the range of $\delta$ 45-55 ppm).
IR Spectroscopy	- N-H stretching vibration (around 3300-3400 cm <sup>-1</sup> ).- C-H stretching vibrations for aromatic and aliphatic groups (around 2850-3100 cm <sup>-1</sup> ).- C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm <sup>-1</sup> ).- C-N stretching vibration (around 1200-1350 cm <sup>-1</sup> ).- C-Br stretching vibration (likely below 700 cm <sup>-1</sup> ).
Mass Spectrometry	- A molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight (m/z $\approx$ 262/264 due to bromine isotopes).- Fragmentation patterns may include the loss of the benzyl group (m/z 91) or the bromine atom.

## Potential Biological Activity and Applications

While there is no specific biological data for **N-benzyl-5-bromopyridin-2-amine**, the structural motifs present in the molecule are found in numerous biologically active compounds.

- **Kinase Inhibition:** The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The N-benzyl group can be oriented to occupy the ATP-binding pocket of various

kinases. The bromine atom at the 5-position provides a vector for further chemical modification to enhance potency and selectivity.

- **Neurological Disorders:** N-benzyl piperidine and pyridine derivatives have been investigated for their potential in treating neurological disorders, including Alzheimer's disease.
- **Anticancer Properties:** Substituted aminopyridines are a well-established class of compounds with potential anticancer activities. The **N-benzyl-5-bromopyridin-2-amine** scaffold could serve as a starting point for the development of novel antiproliferative agents.

Given the lack of direct biological data, any potential activity would need to be determined through extensive screening and in vitro/in vivo studies.

## Conclusion

**N-benzyl-5-bromopyridin-2-amine** is a compound of interest for synthetic and medicinal chemistry due to its versatile structure. While detailed experimental data is currently limited in the public domain, this guide provides a robust framework for its likely synthesis and predicted chemical properties based on established methodologies and the analysis of related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential therapeutic applications. Researchers in drug discovery may find this compound to be a valuable building block for the creation of novel and potent bioactive molecules.

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